molecular formula C13H19NO B3210534 (4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 1071536-88-3

(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one

Cat. No.: B3210534
CAS No.: 1071536-88-3
M. Wt: 205.3 g/mol
InChI Key: FZSAALMSLBQPTN-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one" is a bicyclic heterocyclic molecule featuring a fused cyclopentane-pyridine core. Its stereochemistry at the 4a and 7a positions defines the rigid bicyclic framework, while the 2-methylbut-3-yn-2-yl substituent introduces a branched alkyne group. The ketone at position 4 contributes to hydrogen-bonding interactions, a feature common in bioactive molecules.

Properties

IUPAC Name

(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-13(2,3)14-9-8-12(15)10-6-5-7-11(10)14/h1,10-11H,5-9H2,2-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSAALMSLBQPTN-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N1CCC(=O)C2C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#C)N1CCC(=O)[C@@H]2[C@@H]1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumoral, and antioxidative activities, supported by relevant case studies and research findings.

Chemical Structure

The compound belongs to a class of cyclopentapyridine derivatives. Its structure can be represented as follows:

C15H23N molecular formula \text{C}_{15}\text{H}_{23}\text{N}\quad \text{ molecular formula }

Antimicrobial Activity

Research indicates that derivatives of cyclopentapyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain related compounds demonstrate growth inhibition against various bacterial strains, including Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
Cyclopentapyridine derivativeStaphylococcus epidermidis1,000

Antitumoral Activity

In vitro assays have demonstrated that cyclopentapyridine derivatives possess antitumoral properties. The MTT assay results indicated that these compounds can inhibit the growth of tumor cell lines effectively. For example, one study reported a notable reduction in cell viability at concentrations as low as 50 μM .

Antioxidative Activity

The antioxidative potential of these compounds has also been explored, showing that they can scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases. The antioxidative activity was assessed using various assays, including DPPH and ABTS radical scavenging assays.

Study 1: Antimicrobial Efficacy

A study published in the Bulletin of the Korean Chemical Society examined the antimicrobial effects of a related compound extracted from Trichocolea hatcheri. The results indicated that the compound showed significant growth inhibition against multiple bacterial strains, suggesting a similar potential for (4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one .

Study 2: Antitumoral Properties

Another research effort focused on evaluating the cytotoxic effects of cyclopentapyridine derivatives on human cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment. Results indicated that these compounds could reduce cell viability significantly at specific concentrations, highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the 4H-pyrido[1,2-a]pyrimidin-4-one and related bicyclic families, as detailed in patent applications and chemical databases.

Core Structural Differences

  • Target Compound : Cyclopenta[b]pyridin-4-one core (fused cyclopentane and pyridine rings).
  • Analog Compounds: 4H-Pyrido[1,2-a]pyrimidin-4-ones: Fused pyridine-pyrimidone systems (e.g., compounds in and ) . Pyrrolo[3,2-c]pyridin-4-ones: Pyrrole-pyridine fused systems (e.g., (7S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-pyrrolo[3,2-c]pyridin-4-one) . Cyclopenta[c]pyran Derivatives: Oxygen-containing fused systems (e.g., geniposidic acid and related structures) .

The cyclopenta[b]pyridin-4-one core of the target compound offers distinct stereoelectronic properties compared to pyrido-pyrimidinones, which have larger conjugated systems and increased polarity due to the pyrimidone ring.

Substituent Variations and Functional Impact

Compound Class Substituent Example(s) Functional Impact Source
Target Compound 2-Methylbut-3-yn-2-yl High lipophilicity; potential metabolic resistance due to alkyne group
4H-Pyrido[1,2-a]pyrimidin-4-ones Methoxy, piperazine, methyl/ethyl groups Enhanced solubility (methoxy) or binding affinity (piperazine for receptors)
Pyrrolo[3,2-c]pyridin-4-ones 2-Aminopyrimidinyl, fluoroethyl Improved target engagement (aminopyrimidine) and bioavailability (fluorine)
Cyclopenta[c]pyran Derivatives Hydroxymethyl, glycosidic moieties Increased hydrophilicity and enzymatic stability (e.g., geniposidic acid)

The branched alkyne in the target compound contrasts with polar groups (e.g., methoxy, piperazine) in pyrido-pyrimidinones, suggesting divergent applications: the former may prioritize membrane permeability, while the latter could optimize solubility or receptor interactions.

Stereochemical Considerations

The (4aS,7aS) configuration of the target compound imposes a rigid, defined spatial arrangement. In contrast, many pyrido-pyrimidinones in and lack explicit stereochemical descriptors, implying greater conformational flexibility. Stereospecificity is critical in drug design, as seen in cyclopenta[c]pyran derivatives (e.g., geniposidic acid), where stereochemistry influences biological activity .

Pharmacological Hypotheses

  • Alkyne Group: May confer resistance to oxidative metabolism, akin to fluorine substituents in pyrrolo-pyridinones .
  • Rigid Core : Similar to geniposidic acid’s cyclopenta[c]pyran system, which is bioactive in natural products .
  • Ketone Functionality: Common in kinase inhibitors (e.g., pyrido-pyrimidinones with hydrogen-bonding motifs) .

Q & A

Q. What synthetic routes and reaction conditions are critical for optimizing the yield of (4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. Key factors include:

  • Temperature control : Refluxing in polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates .
  • Catalyst selection : Use of palladium or copper catalysts for alkyne coupling reactions .
  • Purification : Column chromatography or recrystallization to isolate the compound in high purity . Yields can exceed 70% when reaction times and stoichiometric ratios are carefully optimized .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the stereochemistry and substituent positions, particularly the cyclopenta[b]pyridin-4-one core .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What physicochemical properties are critical for solubility and stability studies?

Methodological Answer: Key computed properties (derived from analogs) include:

PropertyValueRelevance
LogP (XlogP3)2.1Predicts membrane permeability
Topological Polar Surface Area54.4 ŲIndicates hydrogen-bonding potential
Hydrogen Bond Acceptors3Impacts solubility in polar solvents
These values guide solvent selection for in vitro assays (e.g., DMSO for stock solutions) .

Advanced Research Questions

Q. How can computational chemistry methods predict this compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock Vina .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over nanosecond timescales .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites . These methods reduce experimental trial-and-error in drug discovery pipelines .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar cyclopenta[b]pyridine derivatives?

Methodological Answer:

  • Comparative Structural Analysis : Map substituent effects using analogs (e.g., methyl vs. chloro groups) to correlate structure-activity relationships .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting data across studies .

Q. How can researchers design experiments to elucidate the neuropharmacological mechanisms of this compound?

Methodological Answer:

  • In Vitro Assays : Measure inhibition of neurotransmitter reuptake (e.g., serotonin, dopamine) in neuronal cell lines .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors like GABAA or NMDA .
  • In Vivo Models : Behavioral studies in rodents (e.g., forced swim test for antidepressant activity) . Pharmacokinetic parameters (e.g., blood-brain barrier penetration) should be validated via LC-MS/MS .

Q. What strategies mitigate side reactions during functionalization of the cyclopenta[b]pyridin-4-one core?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., ketone oxygen) during alkyne substitution .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to minimize decomposition .
  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported CYP enzyme inhibition data for this compound?

Methodological Answer:

  • Enzyme Source Variability : Compare results using recombinant human CYP isoforms vs. liver microsomes .
  • IC50 Recalculation : Normalize data to account for differences in substrate concentration and incubation times .
  • Crystallographic Validation : Resolve binding modes via X-ray diffraction of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one
Reactant of Route 2
(4aS,7aS)-1-(2-methylbut-3-yn-2-yl)octahydro-4H-cyclopenta[b]pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.